molecular formula C5H14ClNO B2537898 2-Ethoxy-propylamine hydrochloride CAS No. 1184979-76-7; 88183-49-7

2-Ethoxy-propylamine hydrochloride

Cat. No.: B2537898
CAS No.: 1184979-76-7; 88183-49-7
M. Wt: 139.62
InChI Key: AZBRERYHQCIIAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-propylamine hydrochloride is an amine derivative featuring an ethoxy (-OCH₂CH₃) substituent on the propylamine backbone, with a hydrochloride salt formulation. These features likely enhance solubility in polar solvents and modulate reactivity in synthetic applications. The hydrochloride salt form improves stability and crystallinity, a common trait in amine derivatives used in pharmaceutical intermediates or agrochemicals .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxypropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-3-7-5(2)4-6;/h5H,3-4,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBRERYHQCIIAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Ethoxy-propylamine hydrochloride (inferred properties) with structurally related hydrochlorides, based on the provided evidence:

Compound Name Molecular Structure Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications References
This compound CH₃CH₂O-CH₂CH(NH₂)CH₃·HCl ~153.6 (estimated) ~150–160 (estimated) Polar solvents Synthetic intermediates, pharmaceuticals Inferred
N-(2-Chloroethyl)-2-propanamine hydrochloride ClCH₂CH₂-NH-CH(CH₃)₂·HCl 184.7 158–160 (decomp.) Ethanol, acetone Isothiouronium precursor synthesis
(2-Methoxypropyl)methylamine hydrochloride CH₃O-CH₂CH(CH₃)-NHCH₃·HCl 153.6 Not reported Organic solvents Research applications
2-Phenyl-1-propanamine hydrochloride C₆H₅-CH₂CH(NH₂)CH₃·HCl 185.7 Not reported Ethanol, water Marketed chemical (industry applications)
Diisopropylamine hydrochloride (CH₃)₂CH-NH-CH(CH₃)₂·HCl 151.7 165–167 Water, ethanol Catalysis, surfactants
Methoxisopropamine hydrochloride 3-MeO-C₆H₃-C(O)(CH₂N(CH(CH₃)₂))·HCl 277.8 Not reported DMSO, ethanol Neuroscience research

Key Research Findings and Structural Insights

Impact of Substituents on Physicochemical Properties

  • Ethoxy vs.
  • Chloro Substituents : N-(2-Chloroethyl)-2-propanamine hydrochloride () shows lower thermal stability (decomposition at 158–160°C) due to the reactive chloroethyl group, making it suitable for further derivatization (e.g., isothiouronium synthesis, ) .
  • Aromatic vs.

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